molecular formula C9H13NO3 B12589222 Methyl 5-oxohexahydro-1H-pyrrolizine-1-carboxylate CAS No. 877309-50-7

Methyl 5-oxohexahydro-1H-pyrrolizine-1-carboxylate

Cat. No.: B12589222
CAS No.: 877309-50-7
M. Wt: 183.20 g/mol
InChI Key: KVMOVFLITBFQQV-UHFFFAOYSA-N
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Description

Methyl 5-oxohexahydro-1H-pyrrolizine-1-carboxylate is a heterocyclic compound that belongs to the pyrrolizine family. This compound is characterized by a bicyclic structure consisting of a pyrrolidine ring fused to a piperidine ring, with a methyl ester and a ketone functional group. It is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-oxohexahydro-1H-pyrrolizine-1-carboxylate can be synthesized through various methods. One common approach involves the cycloaddition reaction of azomethine ylides, which are generated in situ from amino acids and carbonyl compounds. For example, the reaction of proline with ninhydrin and dialkyl acetylenedicarboxylates in alcohols can yield the desired pyrrolizine derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxohexahydro-1H-pyrrolizine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Methyl 5-oxohexahydro-1H-pyrrolizine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-oxohexahydro-1H-pyrrolizine-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The exact pathways and targets can vary depending on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Methyl 5-oxohexahydro-1H-pyrrolizine-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its bicyclic structure and the presence of both a ketone and an ester functional group, which confer distinct reactivity and potential biological activities.

Properties

IUPAC Name

methyl 5-oxo-1,2,3,6,7,8-hexahydropyrrolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-13-9(12)6-4-5-10-7(6)2-3-8(10)11/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMOVFLITBFQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN2C1CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553465
Record name Methyl 5-oxohexahydro-1H-pyrrolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877309-50-7
Record name Methyl 5-oxohexahydro-1H-pyrrolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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